molecular formula C10H16N2O B14844729 2,3-Bis(dimethylamino)phenol

2,3-Bis(dimethylamino)phenol

Cat. No.: B14844729
M. Wt: 180.25 g/mol
InChI Key: QVQKXHWNDBPYOM-UHFFFAOYSA-N
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Description

2,3-Bis(dimethylamino)phenol is an organic compound characterized by the presence of two dimethylamino groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. One method includes adding a 48% dimethylamine aqueous solution to resorcinol in an autoclave, followed by heating to 200°C until the reaction is complete. The product is then extracted and purified .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2,3-Bis(dimethylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(dimethylamino)phenol involves its interaction with various molecular targets. The dimethylamino groups can donate electron density, making the compound a good nucleophile. This property allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Similar structure but with only one dimethylamino group.

    2-(Dimethylamino)phenol: Another similar compound with the dimethylamino group in a different position.

Uniqueness: 2,3-Bis(dimethylamino)phenol is unique due to the presence of two dimethylamino groups, which enhance its nucleophilicity and reactivity compared to its mono-substituted counterparts .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2,3-bis(dimethylamino)phenol

InChI

InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(13)10(8)12(3)4/h5-7,13H,1-4H3

InChI Key

QVQKXHWNDBPYOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)N(C)C

Origin of Product

United States

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